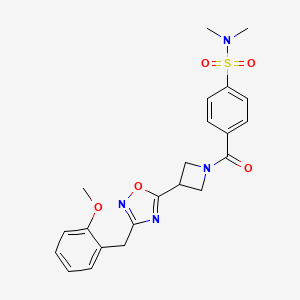
4-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H24N4O5S and its molecular weight is 456.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule that belongs to the oxadiazole class of compounds. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C19H24N4O4S
- Molecular Weight : 396.48 g/mol
Structural Features
The compound features:
- An oxadiazole ring , which is known for its biological activity.
- A sulfonamide group , contributing to its pharmacological properties.
- A methoxybenzyl group , enhancing lipophilicity and potentially influencing bioavailability.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors in biological pathways. Compounds with similar structures have shown promise in various therapeutic areas:
- Monoamine Oxidase Inhibition :
-
Antimicrobial Activity :
- The sulfonamide moiety is traditionally associated with antimicrobial properties. Research indicates that compounds containing sulfonamide groups exhibit antibacterial effects against a range of pathogens.
Pharmacological Studies
Several studies have explored the pharmacological properties of oxadiazole derivatives:
- Neuroprotective Effects : Compounds structurally similar to the target molecule have demonstrated neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress.
- Anticancer Activity : Some oxadiazole derivatives show cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
Case Studies
- Study on Neurodegenerative Diseases :
-
Antimicrobial Efficacy :
- In vitro tests showed that related sulfonamide compounds inhibited bacterial growth in various strains, including Staphylococcus aureus and Escherichia coli. These findings support the potential use of this compound in treating bacterial infections.
Table 1: Summary of Biological Activities
特性
IUPAC Name |
4-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-25(2)32(28,29)18-10-8-15(9-11-18)22(27)26-13-17(14-26)21-23-20(24-31-21)12-16-6-4-5-7-19(16)30-3/h4-11,17H,12-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAPVQHARJZERR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














